molecular formula C20H24N2O3S B7077975 N'-(3-hydroxy-1-phenylpropyl)-N-[3-(1-methylsulfanylethyl)phenyl]oxamide

N'-(3-hydroxy-1-phenylpropyl)-N-[3-(1-methylsulfanylethyl)phenyl]oxamide

Cat. No.: B7077975
M. Wt: 372.5 g/mol
InChI Key: HILIWAKCKQMIBG-UHFFFAOYSA-N
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Description

N’-(3-hydroxy-1-phenylpropyl)-N-[3-(1-methylsulfanylethyl)phenyl]oxamide is a complex organic compound characterized by its unique structural features, including a hydroxy group, a phenylpropyl moiety, and a methylsulfanylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-hydroxy-1-phenylpropyl)-N-[3-(1-methylsulfanylethyl)phenyl]oxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-1-phenylpropylamine and 3-(1-methylsulfanylethyl)benzoic acid.

    Amide Bond Formation: The key step involves the formation of the oxamide bond. This can be achieved through a coupling reaction using reagents like carbodiimides (e.g., DCC) and catalysts (e.g., DMAP) under anhydrous conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-(3-hydroxy-1-phenylpropyl)-N-[3-(1-methylsulfanylethyl)phenyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The oxamide bond can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids (e.g., AlCl3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups onto the phenyl rings.

Scientific Research Applications

N’-(3-hydroxy-1-phenylpropyl)-N-[3-(1-methylsulfanylethyl)phenyl]oxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science: Investigated for its properties in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which N’-(3-hydroxy-1-phenylpropyl)-N-[3-(1-methylsulfanylethyl)phenyl]oxamide exerts its effects depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-hydroxy-1-phenylpropyl)-N-[3-(1-methylsulfanylethyl)phenyl]carbamate
  • N’-(3-hydroxy-1-phenylpropyl)-N-[3-(1-methylsulfanylethyl)phenyl]urea

Uniqueness

N’-(3-hydroxy-1-phenylpropyl)-N-[3-(1-methylsulfanylethyl)phenyl]oxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of N’-(3-hydroxy-1-phenylpropyl)-N-[3-(1-methylsulfanylethyl)phenyl]oxamide, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

N'-(3-hydroxy-1-phenylpropyl)-N-[3-(1-methylsulfanylethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-14(26-2)16-9-6-10-17(13-16)21-19(24)20(25)22-18(11-12-23)15-7-4-3-5-8-15/h3-10,13-14,18,23H,11-12H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILIWAKCKQMIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)C(=O)NC(CCO)C2=CC=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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